molecular formula C18H15F3N4O2S B284306 N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide

货号 B284306
分子量: 408.4 g/mol
InChI 键: QEHFVUPTTHJXLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. MPTP is a potent inhibitor of mitochondrial respiration, which has been shown to induce Parkinson's disease-like symptoms in humans and animals.

作用机制

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide enters the brain and is converted to MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial respiration by binding to complex I of the electron transport chain. This results in the production of reactive oxygen species and the selective destruction of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide leads to a decrease in dopamine levels in the striatum, which is responsible for the motor symptoms of Parkinson's disease. N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide-induced Parkinson's disease-like symptoms have been used to study the pathophysiology of the disease and to test potential treatments.

实验室实验的优点和局限性

The advantages of using N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide to create animal models of Parkinson's disease include its selectivity for dopaminergic neurons and its ability to induce Parkinson's disease-like symptoms. The limitations of using N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide include its toxicity and the fact that it does not replicate all aspects of Parkinson's disease.

未来方向

For N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide research include the development of new animal models of Parkinson's disease that better replicate the human disease, the identification of new targets for the treatment of Parkinson's disease, and the development of new treatments for the disease. Other future directions include the use of N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

合成方法

The synthesis of N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide involves several steps, including the formation of the isoxazole ring and the pyrimidine ring. The first step involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol to form N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide.

科学研究应用

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide has been widely used in scientific research as a tool to induce Parkinson's disease-like symptoms. N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra. This selective neurotoxicity has been used to create animal models of Parkinson's disease, which have been used to study the pathophysiology of the disease and to test potential treatments.

属性

分子式

C18H15F3N4O2S

分子量

408.4 g/mol

IUPAC 名称

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C18H15F3N4O2S/c1-10-8-15(25-27-10)24-16(26)11(2)28-17-22-13(12-6-4-3-5-7-12)9-14(23-17)18(19,20)21/h3-9,11H,1-2H3,(H,24,25,26)

InChI 键

QEHFVUPTTHJXLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C(C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

规范 SMILES

CC1=CC(=NO1)NC(=O)C(C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。